Prospidium Chloride (Prospidine): A Technical Guide
Prospidium Chloride (Prospidine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prospidium chloride, also known as prospidine, is a synthetic dispiropiperazine derivative with demonstrated cytostatic, anti-inflammatory, and immunosuppressive properties. It has been investigated for its therapeutic potential in oncological and rheumatological conditions. The primary mechanism of action involves the disruption of the cell cycle at the G2 phase and interaction with cellular DNA. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and available preclinical and clinical data on Prospidium chloride. Detailed experimental protocols and an analysis of its effects on key signaling pathways are also presented to facilitate further research and development.
Chemical and Physical Properties
Prospidium chloride is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]propan-2-ol dichloride | |
| Synonyms | Prospidine, Prospidin, NSC-166100 | |
| CAS Number | 23476-83-7 | |
| Molecular Formula | C₁₈H₃₆Cl₄N₄O₂ | |
| Molecular Weight | 482.31 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water |
Synthesis
The synthesis of Prospidium chloride involves a multi-step process starting from N',N''-dispirotripiperazinium dichloride. A detailed synthetic protocol is outlined below.
Experimental Protocol: Synthesis of Prospidium Chloride
Materials:
-
N',N''-Dispirotripiperazinium dichloride
-
Appropriate solvent (e.g., ethanol)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N',N''-dispirotripiperazinium dichloride in a suitable solvent.
-
Addition of Reagent: To the stirred solution, add epichlorohydrin dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution or can be isolated by solvent evaporation. The crude product is then purified by recrystallization from a suitable solvent system to yield Prospidium chloride as a white crystalline solid.[1]
Mechanism of Action
The primary mechanism of action of Prospidium chloride is its ability to induce cell cycle arrest at the G2 phase, thereby inhibiting cell proliferation.[2] This effect is believed to be mediated through its interaction with DNA.[2] Additionally, Prospidium chloride has been shown to possess immunosuppressive properties by inhibiting the phagocytic activity of monocytes and macrophages. The precise molecular targets and the full extent of its mechanism of action are still under investigation.
Signaling Pathways
While direct studies on the effects of prospidine on specific signaling pathways are limited, its known biological activities suggest potential modulation of pathways involved in inflammation and cell survival, such as the NF-κB and apoptosis pathways. Further research is required to elucidate these interactions.
Logical Relationship of Prospidine's Action
Caption: Logical flow of Prospidine's mechanism of action.
Preclinical Data
In Vitro Anticancer Activity
Prospidium chloride has demonstrated cytostatic activity against various cancer cell lines in vitro.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Chinese Hamster Ovary (CHO) | Ovarian Cancer | IC₅₀ | 1.1 mg/mL (after 24-hour exposure) | [2] |
| Friend leukemia | Leukemia | Cytostatic Concentration | 10 mg/mL | [2] |
| L1210 | Leukemia | Cytostatic Concentration | 10 mg/mL | [2] |
Pharmacokinetics
A study in rats investigated the pharmacokinetics of prospidine following intravesical administration.
| Parameter | Value | Time Point | Reference |
| Maximum Concentration (Cₘₐₓ) | 140 µg/mL | 10 minutes | |
| Concentration at 2 hours | Trace amounts | 2 hours |
Toxicology
Clinical Data
Prospidium chloride has been evaluated in clinical trials for the treatment of rheumatoid arthritis (RA).
| Trial Identifier | Indication | Key Findings | Reference |
| N/A | Highly Active, Refractory Rheumatoid Arthritis | 85% of patients showed clinical improvement after 2-4 weeks. 73% sustained improvement up to 6 months. Significant reduction in mean daily prednisolone (B192156) dose, rheumatoid factor, and immune complexes. | |
| N/A | Refractory Rheumatoid Arthritis | Prospidine demonstrated a more pronounced antirheumatic effect compared to cyclophosphamide (B585) at equal doses. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Prospidium chloride on the cell cycle distribution of a given cell line.
Materials:
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Cell line of interest
-
Prospidium chloride
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
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70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of Prospidium chloride for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
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Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
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Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice for at least 30 minutes for fixation.
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Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4][5][6][7]
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
Objective: To assess the induction of apoptosis by Prospidium chloride.
Materials:
-
Cell line of interest
-
Prospidium chloride
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Prospidium chloride as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest the cells as previously described.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8][9][10][11]
Conclusion
Prospidium chloride is a compound with interesting biological activities that warrant further investigation. Its cytostatic and immunomodulatory properties make it a candidate for development in oncology and autoimmune diseases. This technical guide provides a summary of the current knowledge on Prospidium chloride. However, significant gaps remain, particularly in the areas of quantitative pharmacokinetic and toxicological data, as well as a detailed understanding of its interactions with key signaling pathways. The provided protocols and information aim to serve as a valuable resource for researchers dedicated to advancing the understanding and potential therapeutic application of this molecule.
References
- 1. Dispirotripiperazine-core compounds, their biological activity with a focus on broad antiviral property, and perspectives in drug design (mini-review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of prospidine on survival and growth of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
